LTB4 ethanol amide

Beschreibung

Biosynthesis of Leukotriene B4 (LTB4) Precursor

The journey to LTB4 begins with the release of a key fatty acid from the cell membrane and a cascade of enzymatic reactions.

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is the fundamental precursor for the synthesis of leukotrienes. nih.govoregonstate.eduwikipedia.orgresearchgate.net It is typically esterified and stored within the phospholipids (B1166683) that make up cellular membranes. nih.govtg.org.au Upon cellular stimulation by various immunological or non-immunological triggers, an enzyme called phospholipase A2 is activated. wikipedia.orgtg.org.auresearchgate.net This enzyme facilitates the release of arachidonic acid from the membrane phospholipids, making it available for subsequent metabolic processing. nih.govresearchgate.net The increase in intracellular calcium ions is a crucial factor for initiating this release. researchgate.nettandfonline.com

Once released, arachidonic acid is shuttled into the leukotriene synthesis pathway, where a series of enzymes work in concert to produce LTB4. nih.govoregonstate.eduresearchgate.net

The first and rate-limiting step in the biosynthesis of leukotrienes is catalyzed by the enzyme 5-lipoxygenase (5-LOX). wikipedia.orgtg.org.au 5-LOX is a non-heme iron-containing enzyme that transforms arachidonic acid into leukotrienes. wikipedia.org It carries out two main catalytic activities. First, it inserts an oxygen molecule into the arachidonic acid backbone to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgplos.org Subsequently, 5-LOX acts on 5-HPETE to catalyze its dehydration, yielding the unstable epoxide intermediate, leukotriene A4 (LTA4). wikipedia.orgtandfonline.comnih.gov This enzymatic activity is dependent on the presence of calcium. slu.se

For 5-LOX to efficiently utilize arachidonic acid within a cell, it requires the assistance of a co-factor known as 5-lipoxygenase-activating protein (FLAP). oregonstate.eduwikipedia.orgnih.gov FLAP is an integral membrane protein located in the nuclear membrane. slu.sewikipedia.org Its primary function is to bind arachidonic acid and present it to 5-LOX, thereby facilitating the synthesis of leukotrienes. wikipedia.orgahajournals.orgnih.gov Upon cell activation, 5-LOX translocates to the nuclear membrane where it interacts with FLAP. tandfonline.comnih.gov This interaction is essential for the production of LTA4. researchgate.netresearchgate.net

The final step in the biosynthesis of LTB4 involves the enzyme leukotriene A4 hydrolase (LTA4H). nih.govoregonstate.edu LTA4H is a bifunctional zinc metalloenzyme that specifically converts the unstable intermediate LTA4 into the potent pro-inflammatory mediator, LTB4. wikipedia.orgnih.govpnas.org This conversion is achieved through the stereoselective hydrolysis of the epoxide in LTA4. atsjournals.orgreactome.org The expression and activity of LTA4H can be upregulated by certain cytokines, such as IL-4 and IL-13, further enhancing LTB4 synthesis. bohrium.com

Table 1: Key Molecules in Leukotriene B4 Biosynthesis

| Molecule | Type | Function |

|---|---|---|

| Arachidonic Acid (AA) | Polyunsaturated Fatty Acid | Precursor for leukotriene synthesis. nih.govoregonstate.eduwikipedia.orgresearchgate.net |

| Phospholipase A2 | Enzyme | Releases AA from membrane phospholipids. wikipedia.orgtg.org.auresearchgate.net |

| 5-Lipoxygenase (5-LOX) | Enzyme | Catalyzes the initial steps of leukotriene synthesis from AA to LTA4. wikipedia.orgtg.org.au |

| 5-Lipoxygenase-Activating Protein (FLAP) | Co-factor Protein | Binds and presents AA to 5-LOX. oregonstate.eduwikipedia.orgnih.gov |

| Leukotriene A4 (LTA4) | Unstable Epoxide Intermediate | Precursor to LTB4 and other leukotrienes. wikipedia.orgtandfonline.comnih.gov |

| Leukotriene A4 Hydrolase (LTA4H) | Enzyme | Converts LTA4 to LTB4. nih.govoregonstate.edunih.govpnas.org |

| Leukotriene B4 (LTB4) | Dihydroxy Fatty Acid | Potent pro-inflammatory mediator. wikipedia.orgnih.govpnas.org |

Theoretical Formation of Leukotriene B4 Ethanolamide

Leukotriene B4 ethanolamide (LTB4-EA) is described as a theoretical 5-LOX metabolite of arachidonoyl ethanolamide (anandamide). caymanchem.com While its natural occurrence in vivo is not definitively established, its synthesis is theoretically plausible and has been achieved chemically.

The formation of LTB4-EA conceptually involves the modification of the carboxyl group of LTB4. Instead of the free carboxylic acid found in LTB4, LTB4-EA possesses an ethanolamide group. hmdb.ca This suggests a potential biosynthetic pathway where anandamide, which contains an ethanolamide moiety, could be processed by the 5-lipoxygenase pathway in a manner analogous to arachidonic acid. However, current literature primarily discusses LTB4-EA as a synthetic compound. hmdb.ca

Research has shown that LTB4-EA can be synthesized and that it acts as a potent antagonist at the LTB4 receptor 1 (BLT1). caymanchem.comaacrjournals.org In fact, it has been reported to have a higher affinity for the BLT1 receptor than LTB4 itself. caymanchem.com This antagonistic activity suggests it could function as an endogenous anti-inflammatory compound. caymanchem.com

Table 2: Comparison of Leukotriene B4 and Leukotriene B4 Ethanolamide

| Feature | Leukotriene B4 (LTB4) | Leukotriene B4 Ethanolamide (LTB4-EA) |

|---|---|---|

| Chemical Structure | Dihydroxy fatty acid with a carboxyl group. | Dihydroxy fatty acid with an ethanolamide group. hmdb.ca |

| Origin | Natural product of the 5-lipoxygenase pathway from arachidonic acid. nih.govoregonstate.edu | Primarily a synthetic compound; theoretical metabolite of anandamide. hmdb.cacaymanchem.com |

| Biological Activity | Potent pro-inflammatory mediator and chemoattractant. wikipedia.orgnih.govpnas.org | Antagonist of the LTB4 receptor 1 (BLT1). caymanchem.comaacrjournals.org |

Structure

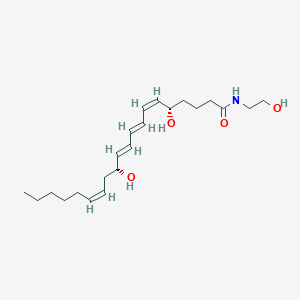

2D Structure

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways

Theoretical Formation of Leukotriene B4 Ethanolamide

Postulated Derivation from Arachidonoyl Ethanolamide (AEA) via 5-LO Metabolism

The endogenous synthesis of leukotriene B4 ethanolamide has been postulated to arise from the metabolism of arachidonoyl ethanolamide (AEA), a key endocannabinoid, by the 5-lipoxygenase (5-LO) enzyme. nih.govnih.gov While direct evidence for the complete biosynthetic pathway to leukotriene B4 ethanolamide is still emerging, the rationale for this hypothesis is grounded in the known enzymatic activities of 5-LO on various substrates.

5-LO is the key enzyme in the biosynthesis of leukotrienes from arachidonic acid. atlasgeneticsoncology.org This process involves the conversion of arachidonic acid to 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE), which is then further metabolized to the unstable epoxide, leukotriene A4 (LTA4). atlasgeneticsoncology.org LTA4 is subsequently converted to LTB4 by the enzyme LTA4 hydrolase. atlasgeneticsoncology.org

Research has demonstrated that lipoxygenases, including 5-LO, can utilize AEA as a substrate, leading to the formation of various hydroxylated derivatives known as hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs). nih.govresearchgate.net For instance, studies have shown the formation of LTB4-like products from AEA when incubated with 5-LO. nih.govsnu.ac.kr This suggests that 5-LO can indeed oxygenate AEA, a critical first step in the potential formation of a leukotriene-like ethanolamide.

Based on these findings, it is postulated that AEA could undergo a similar enzymatic cascade as arachidonic acid, initiated by 5-LO, to form an ethanolamide analog of LTA4. Subsequent enzymatic hydrolysis of this intermediate by LTA4 hydrolase would then yield leukotriene B4 ethanolamide. However, it is important to note that "Leukotriene B4 ethanolamide" is also described in the literature as a synthetic agonist of the leukotriene B4 receptor.

Metabolic Inactivation Pathways of Leukotriene B4 (Contextual)

Understanding the metabolic fate of leukotriene B4 provides a crucial context for predicting the potential inactivation pathways of the structurally similar leukotriene B4 ethanolamide. The biological activity of LTB4 is tightly controlled through rapid metabolic degradation into inactive products. The primary routes of LTB4 inactivation are detailed below.

The principal pathway for the catabolism of LTB4 in human neutrophils is omega-oxidation. nih.gov This process is initiated by cytochrome P450 enzymes of the CYP4F subfamily. nih.gov These enzymes catalyze the hydroxylation of LTB4 at the omega-carbon (C-20), forming 20-hydroxy-leukotriene B4. This initial metabolite is then further oxidized to 20-oxo-leukotriene B4 and subsequently to 20-carboxy-leukotriene B4. nih.gov

Table 1: Key Enzymes and Metabolites in the Omega-Oxidation of Leukotriene B4

| Enzyme Family | Initial Substrate | Key Metabolites |

| Cytochrome P450 (CYP4F) | Leukotriene B4 | 20-hydroxy-leukotriene B4, 20-oxo-leukotriene B4, 20-carboxy-leukotriene B4 |

Following omega-oxidation to 20-carboxy-LTB4, the molecule can undergo further degradation through beta-oxidation. This process shortens the carbon chain from the omega-end, leading to the formation of metabolites such as 18-carboxy-dinor-LTB4. nih.gov

Another significant pathway for LTB4 inactivation involves the enzyme LTB4 12-hydroxydehydrogenase, which is identical to 15-oxo-prostaglandin-13-reductase. This enzyme oxidizes the hydroxyl group at the C-12 position of LTB4 to form 12-oxo-LTB4. This metabolite is then rapidly converted to 10,11-dihydro-12-oxo-LTB4 and subsequently reduced to 10,11-dihydro-LTB4. These conjugated diene metabolites have been detected in human urine.

The production of leukotrienes, and by extension the potential synthesis of leukotriene B4 ethanolamide, is tightly regulated at multiple levels, primarily centered on the activity of 5-lipoxygenase (5-LO).

Expression: The expression of the 5-LO gene (ALOX5) is mainly restricted to cells of the immune system, such as granulocytes, monocytes/macrophages, and mast cells. atlasgeneticsoncology.org

Translocation: Upon cellular activation, an increase in intracellular calcium levels triggers the translocation of 5-LO from the cytoplasm to the nuclear membrane. atlasgeneticsoncology.org Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), which is essential for the transfer of the fatty acid substrate to the enzyme.

Phosphorylation: The activity of 5-LO is further modulated by phosphorylation. For instance, phosphorylation of 5-LO can either enhance or inhibit its activity, thereby controlling the output of leukotriene biosynthesis.

This multi-tiered regulation ensures that the production of potent inflammatory mediators like leukotrienes is a transient and highly controlled process.

Receptor Interactions and Signal Transduction Mechanisms

Characterization of Leukotriene B4 Receptors (BLT1 and BLT2)

The two identified receptors for LTB4, BLT1 and BLT2, are both seven-transmembrane domain GPCRs. nih.gov Their genes are located in close proximity to each other on chromosome 14 in both humans and mice. oup.comunibs.it Despite this genomic proximity and a 45% amino acid identity, they exhibit significant differences in ligand affinity and expression. nih.govoup.com

BLT1 is recognized as the high-affinity receptor for LTB4. nih.govnih.govnih.govoup.com Its expression is predominantly found on the surface of leukocytes, including neutrophils, eosinophils, macrophages, monocytes, mast cells, dendritic cells, and various T cell subsets. nih.govoup.comnih.govnih.govoup.comcaymanchem.comnih.govbertin-bioreagent.com This specific expression pattern underscores the critical role of the LTB4-BLT1 axis in mediating inflammatory and immune responses. nih.govnih.govcaymanchem.com

Upon binding LTB4, BLT1 couples to pertussis toxin-sensitive Gi-like G proteins, initiating downstream signaling cascades that lead to cellular responses such as chemotaxis (cell migration), degranulation, and the production of pro-inflammatory cytokines. oup.comunibs.it The activation of BLT1 is a key event in the recruitment of leukocytes to sites of inflammation. caymanchem.comnih.gov Furthermore, the receptor for advanced glycation end products (RAGE) has been shown to interact with BLT1, modulating its signaling by enhancing the MEK-ERK pathway while inhibiting NF-κB activation. nih.gov

In contrast to BLT1, BLT2 is a lower-affinity receptor for LTB4. nih.govnih.govnih.govoup.com It exhibits a more ubiquitous expression pattern, being found in various tissues, including intestinal epithelial cells and epidermal keratinocytes in mice. nih.govnih.govoup.com While LTB4 can activate BLT2, it does so at higher concentrations compared to BLT1, with a reported dissociation constant (Kd) of approximately 20 nM. oup.com

Interestingly, subsequent research identified 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) as a high-affinity endogenous ligand for BLT2. nih.govoup.comguidetopharmacology.org 12-HHT, once considered merely a byproduct of thromboxane (B8750289) biosynthesis, binds to BLT2 with a significantly higher affinity than LTB4 and activates downstream signaling pathways, including calcium mobilization and chemotaxis. oup.comresearchgate.net Unlike LTB4, 12-HHT does not bind to or activate the BLT1 receptor. wikipedia.org This discovery established the 12-HHT/BLT2 axis as a distinct signaling pathway with roles in processes such as skin wound healing and allergic inflammation. nih.govoup.comresearchgate.net BLT2 can also be activated by other eicosanoids, such as 12(S)-HETE. oup.com

BLT1: High-Affinity G-Protein Coupled Receptor (GPCR) for LTB4

Leukotriene B4 Ethanolamide as a Modulator of BLT1

Leukotriene B4 ethanolamide (LTB4-EA) is an endogenous metabolite that has been identified as a key modulator of the LTB4 signaling pathway, primarily through its interaction with the BLT1 receptor. medchemexpress.commedchemexpress.eucaymanchem.comcymitquimica.com

LTB4-EA functions as a potent antagonist of the BLT1 receptor. medchemexpress.commedchemexpress.eucaymanchem.comcymitquimica.com This antagonistic activity has been demonstrated by its ability to inhibit LTB4-induced responses. For instance, LTB4-EA effectively antagonizes the contractions of guinea pig lung parenchyma induced by LTB4, with an EC50 of 10 nM. caymanchem.com This suggests that LTB4-EA can act as an endogenous anti-inflammatory compound by blocking the pro-inflammatory actions of LTB4 mediated through BLT1. caymanchem.com

A key aspect of LTB4-EA's interaction with BLT1 is its binding affinity, which is notably higher than that of LTB4 itself. caymanchem.com In studies using Chinese hamster ovary (CHO) cells transfected with the human BLT1 receptor, LTB4-EA demonstrated a binding affinity approximately three times greater than LTB4. caymanchem.combiocompare.com The reported inhibitor constant (Ki) values highlight this difference.

Table 1: Binding Affinities (Ki) for the Human BLT1 Receptor

| Compound | Ki (nM) | Source |

|---|---|---|

| Leukotriene B4 Ethanolamide (LTB4-EA) | 1.22 | caymanchem.combiocompare.combioscience.co.uk |

In addition to its antagonistic properties, LTB4-EA has also been shown to exhibit partial agonistic activity at the BLT1 receptor. medchemexpress.commedchemexpress.eumedchemexpress.comresearchgate.net This means that while it can block the full agonistic effects of LTB4, it can also weakly activate the receptor on its own, leading to a lesser cellular response compared to the primary ligand, LTB4. This dual activity as both an antagonist and a partial agonist suggests a complex regulatory role for LTB4-EA in modulating the inflammatory responses mediated by BLT1. medchemexpress.commedchemexpress.eu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Leukotriene B4 | LTB4 |

| Leukotriene B4 Ethanolamide | LTB4-EA |

| 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid | 12-HHT |

Differential Binding Affinity for BLT1 compared to LTB4

Intracellular Signaling Cascades Associated with LTB4-BLT Receptor Activation

Leukotriene B4 Ethanolamide (LTB4-EA) is a compound that primarily functions as a potent antagonist and partial agonist for the high-affinity Leukotriene B4 receptor 1 (BLT1). caymanchem.commedchemexpress.comaacrjournals.org Its effects on intracellular signaling are best understood in the context of how it modulates the pathways typically activated by the full agonist, Leukotriene B4 (LTB4). LTB4 is a powerful lipid mediator that, by binding to its G-protein-coupled receptors (GPCRs), BLT1 and BLT2, initiates a cascade of pro-inflammatory signals. researchgate.netnih.gov LTB4-EA, by competing with LTB4 for the BLT1 receptor, can inhibit these downstream effects. caymanchem.comaacrjournals.org

The receptors for LTB4, BLT1 and BLT2, are members of the G-protein-coupled receptor (GPCR) superfamily. nih.govnih.gov Activation of these receptors by LTB4 initiates signal transduction through heterotrimeric G-proteins. nih.gov Specifically, BLT1 couples to pertussis toxin-sensitive G-proteins (Gi/o), which leads to various downstream cellular responses, including chemotaxis. researchgate.netnih.gov The downstream effects of this activation are pivotal in inflammatory responses and host defense, mediating the recruitment and activation of leukocytes such as neutrophils and macrophages. nih.govulb.ac.be

Leukotriene B4 Ethanolamide acts as a potent antagonist at the BLT1 receptor, with a reported inhibitory constant (Ki) of 1.22 nM, which is approximately three times more affine than LTB4 itself. caymanchem.com As an antagonist, its primary downstream effect is the inhibition of LTB4-mediated signaling. For instance, LTB4-EA has been shown to antagonize LTB4-induced contractions of guinea pig lung parenchyma and can significantly inhibit tumor progression associated with inflammation by blocking the BLTR1 receptor. caymanchem.comaacrjournals.org

| Receptor | G-Protein Coupling | Agonist (LTB4) Effect | Antagonist (LTB4-EA) Effect |

| BLT1 | Pertussis Toxin-sensitive (Gi/o) researchgate.netnih.gov | Induces chemotaxis, leukocyte activation, inflammation nih.govnih.gov | Blocks LTB4-induced cellular responses caymanchem.comaacrjournals.org |

| BLT2 | G-protein coupled nih.gov | Mediates chemotaxis and inflammation frontiersin.orgnih.gov | Less characterized, primarily acts on BLT1 caymanchem.com |

Upon binding of LTB4 to its BLT receptors, a key signaling event is the activation of the Phospholipase C (PLC) pathway. nih.gov This G-protein-mediated activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The release of IP3 triggers the mobilization of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. researchgate.netnih.govnih.gov This calcium flux is a critical signal for numerous cellular functions, including the activation of enzymes and transcription factors involved in inflammation. nih.gov

As an antagonist of the BLT1 receptor, LTB4-EA is expected to inhibit the LTB4-induced activation of the PLC pathway and subsequent calcium mobilization. By blocking the initial receptor activation by LTB4, LTB4-EA would prevent the downstream signaling cascade that leads to increased intracellular calcium. caymanchem.com This is consistent with its role in mitigating pro-inflammatory processes that are calcium-dependent. clinexprheumatol.org

The signaling initiated by LTB4 through its receptors also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway. nih.govclinexprheumatol.org Studies have shown that LTB4 stimulation leads to the phosphorylation and activation of ERK in various cell types. researchgate.netnih.gov Activation of the MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, ultimately regulating gene expression related to cell proliferation, differentiation, and inflammation. clinexprheumatol.org LTB4 can stimulate MAPK phosphorylation via both BLT1 and BLT2 receptors. nih.gov

Given that LTB4-EA antagonizes the BLT1 receptor, it would consequently block or reduce the LTB4-dependent activation of the MAPK/ERK pathway. By preventing the initial signal, it would inhibit the downstream phosphorylation of ERK that is triggered by the natural agonist.

A central transcription factor in the inflammatory response, Nuclear Factor kappa B (NF-κB), is a key target of LTB4 signaling. nih.govfrontiersin.org LTB4 has been shown to enhance the activation of NF-κB through both BLT1 and BLT2 receptors. frontiersin.orgnih.gov This activation can be mediated through MAPK-dependent mechanisms and is critical for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. clinexprheumatol.org In some contexts, LTB4 promotes the nuclear translocation of the NF-κB p65 subunit. frontiersin.org

As a BLT1 antagonist, Leukotriene B4 Ethanolamide would interfere with this process, inhibiting the LTB4-driven activation of NF-κB. caymanchem.com By blocking the receptor, LTB4-EA helps to suppress the expression of NF-κB-dependent inflammatory genes.

LTB4 signaling through the BLT1 receptor plays a significant role in modulating the expression of the adaptor protein Myeloid Differentiation Primary Response Gene 88 (MyD88). nih.govfrontiersin.org MyD88 is a crucial component of the signaling pathways for most Toll-like receptors (TLRs) and the IL-1 receptor family. frontiersin.org Research has demonstrated that LTB4 enhances both basal and inducible MyD88 expression in macrophages. nih.govnih.gov This occurs because LTB4 signaling leads to a decrease in the stability of mRNA for the Suppressor of Cytokine Signaling 1 (SOCS-1), which in turn allows for increased activation of STAT1, a transcription factor for MyD88. nih.govnih.gov By increasing MyD88 levels, LTB4 can potentiate and amplify MyD88-dependent inflammatory responses. frontiersin.org

By antagonizing the BLT1 receptor, LTB4-EA would be expected to prevent the LTB4-induced upregulation of MyD88 expression. This action would limit the potentiation of TLR and IL-1R signaling pathways, thereby contributing to its anti-inflammatory effects.

Interactive Data Table: LTB4-Mediated Signaling and LTB4-EA Antagonism

| Signaling Pathway | Key Mediator(s) | Effect of LTB4 (Agonist) | Predicted Effect of LTB4-EA (Antagonist) | Reference |

|---|---|---|---|---|

| G-Protein Coupling | Gi/o | Activates downstream effectors, chemotaxis | Inhibits activation | nih.govresearchgate.netnih.gov |

| Phospholipase C (PLC) | IP3, DAG | Increases intracellular Ca2+ | Blocks Ca2+ mobilization | nih.govnih.gov |

| MAPK Pathway | ERK Phosphorylation | Activates MAPK cascade, gene expression | Inhibits ERK phosphorylation | researchgate.netnih.govnih.gov |

| NF-κB Activation | p65 subunit | Promotes transcription of inflammatory genes | Inhibits NF-κB activation | frontiersin.orgnih.govclinexprheumatol.org |

| MyD88 Expression | SOCS-1, STAT1 | Enhances MyD88 levels, potentiates TLR signaling | Prevents upregulation of MyD88 | nih.govfrontiersin.orgnih.gov |

Nuclear Factor kappa B (NF-κB) Activation

Interactions with Other Receptor Systems

Beyond its primary activity at BLT receptors, Leukotriene B4 Ethanolamide has been found to interact with other receptor systems. Notably, it is recognized as an agonist that interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. mdpi.com TRPV1 is an ion channel known for its role in detecting and regulating body temperature as well as sensing painful stimuli. The interaction of LTB4-EA with TRPV1 suggests it may have functions related to nociception and sensory nerve activation, distinct from its anti-inflammatory role as a BLT1 antagonist. mdpi.com

Furthermore, the metabolic origin of LTB4-EA places it at the crossroads of different signaling lipid families. LTB4-EA is considered a theoretical 5-lipoxygenase (5-LO) metabolite of arachidonoyl ethanolamide (AEA), also known as anandamide. caymanchem.com Anandamide is a well-known endocannabinoid that signals through cannabinoid receptors (CB1 and CB2). nih.govnih.gov This metabolic link suggests a potential for crosstalk between the leukotriene, endocannabinoid, and endovanilloid systems, where the production and activity of one mediator can influence the others.

The broader LTB4/BLT1 signaling axis, which LTB4-EA modulates, also has established crosstalk with other pathways. For example, Resolvin E1 (RvE1), a specialized pro-resolving mediator, can act as a partial agonist at the BLT1 receptor, competing with LTB4 to reduce inflammation. acs.orgmdpi.com This highlights a complex regulatory network where pro-inflammatory signals (via LTB4) are counter-regulated by pro-resolving mediators (like RvE1) and can be blocked by antagonists such as LTB4-EA at the same receptor.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a cation channel that plays a critical role in pain signaling and is activated by various stimuli, including heat and capsaicin. nih.govresearchgate.net Research indicates that LTB4 and its analogue, LTB4 ethanolamide, function as low-efficacy agonists at the rat TRPV1 (rTRPV1) receptor. nih.gov In studies using Chinese hamster ovary (CHO) cells engineered to express rTRPV1 and in dorsal root ganglion (DRG) neurons, both LTB4 and LTB4 ethanolamide were shown to increase intracellular calcium levels. nih.gov This effect was sensitive to capsazepine, a known TRPV1 antagonist, confirming the involvement of the TRPV1 channel. nih.gov

Inflammatory mediators, including LTB4, can indirectly sensitize the TRPV1 channel, fine-tuning its permeability and gating. researchgate.netmdpi.com This sensitization can enhance pain sensitivity. For instance, LTB4 analogues have been shown to sensitize TRPV1, leading to increased nociceptive responses. While LTB4 itself is a known agonist for TRPV1, LTB4 ethanolamide also interacts with this receptor, positioning these compounds at the intersection of inflammatory and pain pathways. frontiersin.org The dual interaction with both leukotriene (BLT) and TRPV1 receptors suggests that molecules like LTB4 ethanolamide could represent a novel class of therapeutics for conditions where both inflammation and pain are crucial pathophysiological factors. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. tocris.comsmw.ch Three main subtypes have been identified: PPARα, PPARβ/δ, and PPARγ. tocris.comnih.gov These receptors play pivotal roles in regulating lipid metabolism, cellular differentiation, and inflammation. tocris.comsmw.ch They become active upon binding to a ligand, after which they form a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of target genes. tocris.comencyclopedia.pub Endogenous ligands for PPARs include fatty acids and their derivatives, such as eicosanoids like leukotriene B4. tocris.comnih.gov

| PPAR Subtype | Primary Distribution | Key Functions | Relevance to LTB4 Signaling |

|---|---|---|---|

| PPARα | Liver, kidney, heart, skeletal muscle tocris.com | Fatty acid catabolism, regulation of inflammation smw.chmdpi.com | Binds LTB4, leading to LTB4 catabolism and anti-inflammatory gene transcription. nih.govencyclopedia.pub |

| PPARβ/δ | Ubiquitous tocris.com | Fatty acid oxidation, cell proliferation, tissue repair tocris.com | Less directly implicated with LTB4 compared to PPARα. |

| PPARγ | Adipose tissue, colon, lymphoid tissue tocris.com | Adipocyte differentiation, glucose homeostasis, lipid storage tocris.comsmw.ch | Plays a role in inflammation; its activation can lead to anti-inflammatory effects. nih.gov |

While LTB4 is well-established as a potent endogenous ligand for PPARα, its interaction with PPARγ is also of significant interest. encyclopedia.pubnih.govnih.gov The activation of PPARγ receptors is known to produce anti-inflammatory effects. nih.gov For example, high-affinity PPARγ agonists can significantly inhibit edema in inflammatory models. nih.gov The activity of PPARγ can be modulated by phosphorylation. Studies have described the phosphorylation of PPARγ2 at a specific serine residue by MAP kinases, which was found to reduce its transcriptional activity. nih.gov Although LTB4 is most prominently cited as a direct ligand for PPARα, the broader anti-inflammatory role of the PPAR family suggests a complex interplay between its members in response to lipid mediators.

A crucial anti-inflammatory mechanism of PPARα involves its direct role in the breakdown of pro-inflammatory lipid mediators. encyclopedia.pubmdpi.com LTB4 has been identified as a potent and specific ligand for PPARα. mdpi.comnih.gov Upon binding LTB4, PPARα activates the transcription of genes involved in the peroxisomal β-oxidation pathway. encyclopedia.pubmdpi.com This includes the gene for acyl-CoA oxidase, which is a rate-limiting enzyme in the catabolism of LTB4 itself. encyclopedia.pubmdpi.com

This creates a negative feedback loop where the inflammatory mediator LTB4 induces its own degradation, thereby helping to resolve the inflammatory response. nih.govfrontiersin.org Studies in mice lacking the PPARα gene (PPARα null mice) have demonstrated a prolonged inflammatory response when challenged with LTB4, which is attributed to the absence of this stimulated catabolic pathway. nih.gov

Beyond promoting the catabolism of LTB4, the activation of PPARα by ligands initiates a broader anti-inflammatory program by modulating gene expression. smw.chmdpi.com Activated PPARα interferes with the activity of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net This interference can occur through several mechanisms, including the increased transcription of inhibitor proteins like IκB-α, which sequesters NF-κB in the cytoplasm. mdpi.com By inhibiting these signaling pathways, PPARα activation effectively suppresses the expression of a wide range of pro-inflammatory genes, such as those for cytokines and prostaglandins. nih.gov This contributes to the anti-inflammatory properties observed with PPARα agonists. nih.gov

PPARα Involvement in Catabolism of Lipid Mediators like LTB4

Receptor for Advanced Glycation End Products (RAGE) Interaction with BLT1

Recent research has identified a novel interaction between the Receptor for Advanced Glycation End Products (RAGE) and the high-affinity LTB4 receptor, BLT1. nih.govnih.gov RAGE is a multi-ligand receptor of the immunoglobulin superfamily, known for its role in inflammatory and immune responses. plos.orgmdpi.com Studies have shown that RAGE physically interacts with BLT1 in human cervical epithelial cells. nih.gov

This interaction modulates the signaling cascade initiated by LTB4 binding to BLT1. nih.govnih.gov Specifically, RAGE was found to enhance LTB4-BLT1-dependent phosphorylation of ERK (Extracellular-signal-Regulated Kinase) while simultaneously inhibiting the activation of NF-κB. nih.gov The suppressive effect of RAGE on NF-κB signaling appears to be dependent on the potentiation of the MEK-ERK pathway. nih.gov Furthermore, in animal models of peritonitis, LTB4-induced neutrophil accumulation was significantly reduced in RAGE-deficient mice, indicating that RAGE potentiates LTB4-dependent neutrophil migration by augmenting ERK phosphorylation. nih.gov This positions RAGE as a significant modulator of LTB4 receptor signaling, adding another layer of complexity to the regulation of inflammatory processes. nih.govresearchgate.net

| Receptor | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| TRPV1 | Low-efficacy agonist | Increases intracellular calcium in a capsazepine-sensitive manner. | nih.gov |

| PPARα | Ligand / Agonist (for LTB4) | Induces transcription of genes for LTB4 catabolism, leading to anti-inflammatory effects. | encyclopedia.pubmdpi.comnih.gov |

| BLT1 (via RAGE) | Modulator | RAGE interacts with BLT1 to enhance ERK signaling and inhibit NF-κB activation. | nih.govnih.gov |

Cellular and Molecular Mechanisms of Action

Effects on Leukocyte Function and Trafficking

Leukotriene B4 (LTB4) is a potent lipid mediator that orchestrates the recruitment of leukocytes to inflamed tissues. inca.gov.br LTB4-EA, by acting on the BLT1 receptor, interferes with this process, thereby influencing the composition of the immune cell infiltrate at inflammatory sites. medchemexpress.comlipidbank.jp

Chemoattraction and Recruitment of Immune Cells

LTB4-EA's primary mechanism of action on leukocyte trafficking is the antagonism of LTB4-induced chemoattraction. caymanchem.com By blocking the BLT1 receptor, it effectively curtails the "go" signal that directs immune cells to areas of injury or infection. acs.org

Neutrophils are among the first responders to inflammation, and their migration is strongly induced by LTB4. inca.gov.br LTB4-EA has been shown to significantly antagonize this LTB4-driven chemotaxis. caymanchem.com By acting as a BLT1 receptor antagonist, LTB4-EA inhibits the migration of neutrophils that is stimulated by LTB4. medchemexpress.comnih.gov This inhibitory effect on neutrophil recruitment is a key aspect of its anti-inflammatory potential.

Table 1: Effect of Leukotriene B4 Ethanolamide on Neutrophil Function

| Function | Effect of LTB4-EA | Mechanism of Action |

| LTB4-induced Chemotaxis | Inhibition | Antagonist at the BLT1 receptor |

Eosinophil recruitment to inflammatory sites, particularly in the context of allergic reactions, is also mediated by LTB4 through the BLT1 receptor. lipidbank.jpnih.gov LTB4 is a known chemoattractant for eosinophils. biomarker.hu Although direct studies on LTB4-EA's effect on eosinophils are less common, its established role as a BLT1 antagonist implies that it would inhibit LTB4-mediated eosinophil migration. medchemexpress.comlipidbank.jp This is supported by evidence showing that other BLT1 receptor antagonists can suppress eosinophil infiltration in inflammatory models. medchemexpress.com

Table 2: Postulated Effect of Leukotriene B4 Ethanolamide on Eosinophil Function

| Function | Postulated Effect of LTB4-EA | Inferred Mechanism of Action |

| LTB4-induced Chemotaxis | Inhibition | Antagonist at the BLT1 receptor |

The recruitment of monocytes from the bloodstream into tissues, where they differentiate into macrophages, is a critical step in the inflammatory response. LTB4 serves as a chemoattractant for these cells, a process mediated by the BLT1 receptor. inca.gov.brbiomarker.hu As a BLT1 antagonist, LTB4-EA is expected to interfere with this recruitment process, thereby reducing the accumulation of monocytes and subsequent macrophages at inflammatory loci. lipidbank.jpbiomarker.hu

Table 3: Postulated Effect of Leukotriene B4 Ethanolamide on Monocyte/Macrophage Function

| Function | Postulated Effect of LTB4-EA | Inferred Mechanism of Action |

| LTB4-induced Chemotaxis | Inhibition | Antagonist at the BLT1 receptor |

Recent studies have highlighted the role of the LTB4/BLT1 pathway in the trafficking of T lymphocytes, particularly effector T cells. nih.gov BLT1 is expressed on effector CD4+ and CD8+ T cells, and LTB4 can induce their chemotaxis and recruitment to inflamed tissues. lipidbank.jp An LTB4 receptor antagonist has been shown to inhibit T cell proliferation and cytokine production, suggesting that LTB4 is involved in T cell activation. db-thueringen.de Given its function as a BLT1 antagonist, LTB4-EA would logically inhibit the early recruitment of these effector T cells, thereby modulating the adaptive immune response. lipidbank.jp

Table 4: Postulated Effect of Leukotriene B4 Ethanolamide on T Lymphocyte Function

| Function | Postulated Effect of LTB4-EA | Inferred Mechanism of Action |

| LTB4-induced Effector T Cell Recruitment | Inhibition | Antagonist at the BLT1 receptor |

Dendritic cells (DCs) are crucial for initiating adaptive immune responses, and their migration to lymph nodes is a key part of this process. The LTB4/BLT1 pathway has been implicated in the trafficking of DCs. lipidbank.jpbiomarker.hu By acting as a BLT1 antagonist, LTB4-EA is presumed to hinder the LTB4-mediated migration of dendritic cells, which could impact the initiation and amplification of T cell-dependent immunity. lipidbank.jp

Table 5: Postulated Effect of Leukotriene B4 Ethanolamide on Dendritic Cell Function

| Function | Postulated Effect of LTB4-EA | Inferred Mechanism of Action |

| LTB4-induced Chemotaxis | Inhibition | Antagonist at the BLT1 receptor |

T Lymphocytes (including early effector T cell recruitment)

Modulation of Cellular Activation and Effector Functions

Leukotriene B4 Ethanolamide (LTB4-EA) is understood to be a theoretical 5-lipoxygenase (5-LO) metabolite of arachidonoyl ethanolamide (AEA). caymanchem.combiocompare.com It functions as a potent antagonist and a partial agonist for the high-affinity Leukotriene B4 receptor 1 (BLT1). caymanchem.commedchemexpress.commedchemexpress.com Research indicates that LTB4-EA has approximately three times greater affinity for the BLT1 receptor than Leukotriene B4 (LTB4) itself, with Ki values of 1.22 nM for LTB4-EA compared to 3.88 nM for LTB4. caymanchem.combiocompare.com Due to its primary role as a natural antagonist of BLT1, LTB4-EA is considered a potential endogenous anti-inflammatory compound that modulates the pro-inflammatory effects of LTB4. caymanchem.com

Leukotriene B4 (LTB4) is a powerful activator of neutrophils, which are key cells in the innate immune response. nih.gov LTB4 promotes the migration of polymorphonuclear (PMN) cells and induces the release of their granules in conjunction with the generation of reactive oxygen species (ROS). rndsystems.com This activity is a critical part of the inflammatory response, as granule contents and ROS are essential for destroying pathogens. Studies have demonstrated that LTB4 stimulates ROS production akaritx.com, and this effect is observed during conditions such as hypoxia. harvardapparatus.com The inflammatory mediator heme, for instance, induces neutrophil recruitment and ROS formation in a process dependent on LTB4. inca.gov.br

As a potent antagonist of the BLT1 receptor, Leukotriene B4 Ethanolamide (LTB4-EA) is positioned to counteract these LTB4-mediated effects. caymanchem.com While direct studies on LTB4-EA's effect on granule release are limited, a related LTB4 antagonist, LTB4 dimethyl amide, has been shown to inhibit LTB4-induced degranulation in human neutrophils. glpbio.com LTB4-EA has been observed to act as a partial agonist in PMNs, inducing some cell migration. medchemexpress.com However, its primary antagonistic function suggests it would inhibit the full scope of LTB4-induced neutrophil activation, including granule release and ROS generation, by blocking the BLT1 receptor.

Table 1: Modulation of Neutrophil Effector Functions

| Effector Function | Effect of Leukotriene B4 (LTB4) | Modulatory Role of Leukotriene B4 Ethanolamide (LTB4-EA) |

| Granule Release | Induces degranulation in conjunction with ROS generation. rndsystems.com | Expected to inhibit LTB4-induced degranulation by acting as a BLT1 antagonist. caymanchem.comglpbio.com |

| ROS Generation | Promotes the generation of reactive oxygen species. rndsystems.comakaritx.comharvardapparatus.com | Expected to attenuate LTB4-induced ROS generation by blocking the BLT1 receptor. caymanchem.com |

LTB4 plays a significant role in enhancing the effector functions of macrophages. It potentiates macrophage phagocytosis and microbicidal activity. rndsystems.comfrontiersin.org This enhancement is crucial for host defense against pathogens like Klebsiella pneumoniae and Borrelia burgdorferi. nih.govnih.gov The mechanism involves signaling through both BLT1 and BLT2 receptors nih.gov, leading to the activation of NADPH oxidase, which is essential for the production of microbicidal reactive oxygen species. nih.govnih.gov LTB4 also enhances the killing of ingested bacteria by augmenting the translocation of p47phox to the cell membrane, a key step in NADPH oxidase activation. nih.govnih.gov

Given that many of LTB4's pro-inflammatory and microbicidal effects are transduced through the high-affinity BLT1 receptor, LTB4-EA's role as a potent BLT1 antagonist suggests it would modulate these macrophage functions. caymanchem.combiocompare.com By binding to and blocking the BLT1 receptor, LTB4-EA would be expected to inhibit the LTB4-driven enhancement of macrophage phagocytosis and subsequent microbicidal activities that are dependent on this signaling pathway.

LTB4 is a key lipid mediator that stimulates the production of a wide range of pro-inflammatory cytokines and other mediators, thereby augmenting and prolonging tissue inflammation. nih.govncats.io Acting through its BLT1 receptor, LTB4 enhances the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins like IL-1β. frontiersin.orgnih.govclinexprheumatol.orgnih.gov This process often involves the activation of the transcription factor NFκB. frontiersin.orgnih.gov By increasing the expression of the adaptor molecule MyD88, LTB4 can potentiate the response of macrophages to other inflammatory stimuli, further amplifying the inflammatory cascade. frontiersin.orgncats.ionih.gov

Leukotriene B4 Ethanolamide (LTB4-EA) functions as an anti-inflammatory agent by antagonizing these effects. caymanchem.com In a mouse model of melanoma, the administration of LTB4-EA, acting as a BLT1 antagonist, significantly reduced tumor progression that was associated with inflammation. aacrjournals.org This finding demonstrates LTB4-EA's ability to curb an inflammatory environment, which is likely achieved by blocking LTB4 from binding to its receptor and thereby preventing the downstream production of pro-inflammatory cytokines and mediators.

Table 2: Modulation of Macrophage Functions

| Effector Function | Effect of Leukotriene B4 (LTB4) | Modulatory Role of Leukotriene B4 Ethanolamide (LTB4-EA) |

| Phagocytosis & Microbicidal Activity | Enhances phagocytosis and microbicidal activity via BLT1/BLT2 and NADPH oxidase activation. frontiersin.orgnih.govnih.gov | Expected to inhibit LTB4-enhanced phagocytosis by antagonizing the BLT1 receptor. caymanchem.combiocompare.com |

| Pro-inflammatory Cytokine Production | Stimulates production of TNF-α, IL-1β, and other mediators. nih.govncats.ionih.govclinexprheumatol.org | Inhibits inflammation-associated processes, likely by blocking LTB4-induced cytokine release. caymanchem.comaacrjournals.org |

A key pro-inflammatory function of LTB4 is its ability to prolong the lifespan of neutrophils at sites of inflammation. It achieves this by blocking the natural process of apoptosis (programmed cell death) in these polymorphonuclear (PMN) cells. rndsystems.com This inhibition of apoptosis ensures a sustained presence of active neutrophils to combat infection or injury but can also contribute to chronic inflammation and tissue damage.

As a potent antagonist for the BLT1 receptor through which LTB4 mediates many of its effects, Leukotriene B4 Ethanolamide (LTB4-EA) would be expected to counteract this anti-apoptotic signal. caymanchem.com By preventing LTB4 from binding to BLT1 on neutrophils, LTB4-EA would likely restore the normal apoptotic pathway, thereby limiting the lifespan of these inflammatory cells and contributing to the resolution of inflammation.

LTB4 also exerts influence on the adaptive immune system, specifically on B lymphocytes. Research shows that LTB4 enhances the activation, proliferation, and differentiation of human B cells. akaritx.comnih.gov Furthermore, in the presence of Interleukin-4 (IL-4), LTB4 induces B cells to release Immunoglobulin E (IgE). rndsystems.com IgE is the primary antibody class associated with type I hypersensitivity reactions and allergic diseases.

The modulatory role of Leukotriene B4 Ethanolamide (LTB4-EA) in this context stems from its function as a BLT1 antagonist. caymanchem.combiocompare.com Since the pro-differentiative and IgE-promoting effects of LTB4 on B cells are mediated through its receptor, LTB4-EA is expected to inhibit these processes. By blocking the BLT1 receptor, LTB4-EA would likely prevent the LTB4-driven amplification of B cell differentiation and subsequent IgE release.

LTB4 is considered an essential driver of T helper 2 (Th2)-type immune responses, which are central to allergic inflammation and defense against parasites. rndsystems.com The LTB4-BLT1 signaling axis is required for the development of Th2 responses, including airway hyperresponsiveness in asthma models. nih.gov LTB4 promotes the proliferation of CD4+ T cells and stimulates the production of key Th2 cytokines, namely Interleukin-4 (IL-4) and Interleukin-5 (IL-5). rndsystems.comfrontiersin.org LTB4 has been shown to directly induce IL-5 generation from human T cells. nih.gov

Leukotriene B4 Ethanolamide (LTB4-EA), through its potent antagonism of the BLT1 receptor, is predicted to suppress these Th2-promoting activities. caymanchem.comnih.gov By interrupting the LTB4-BLT1 signaling pathway, LTB4-EA would likely attenuate the development of Th2-type immunity, leading to reduced CD4+ cell proliferation and diminished production of IL-4 and IL-5.

Table 3: Modulation of Lymphocyte Functions

| Cell Type & Function | Effect of Leukotriene B4 (LTB4) | Modulatory Role of Leukotriene B4 Ethanolamide (LTB4-EA) |

| B Cell Differentiation & IgE Release | Enhances differentiation and promotes IgE release in the presence of IL-4. rndsystems.comnih.gov | Expected to inhibit B cell differentiation and IgE release via BLT1 antagonism. caymanchem.com |

| Th2 Response Promotion | Drives IL-4 and IL-5 production and promotes CD4+ cell proliferation. rndsystems.comnih.govfrontiersin.org | Expected to suppress Th2 responses by blocking the LTB4-BLT1 axis. caymanchem.comnih.gov |

Effect on B Cell Differentiation and IgE Release

Impact on Epithelial and Endothelial Cell Biology

The compound's influence extends to the critical functions of both epithelial and endothelial tissues, which form essential barriers and interfaces within the body. Its actions are mediated through the activation or modulation of LTB4 receptors, which are key to processes ranging from immune cell trafficking to the maintenance of tissue integrity.

Endothelial Cell Binding and Neutrophil Transmigration

Leukotriene B4 (LTB4) is a powerful chemoattractant that plays a crucial role in directing leukocytes, particularly neutrophils, to sites of inflammation. nih.govinca.gov.br This process involves the migration of neutrophils out of blood vessels and across the endothelial barrier, a phenomenon known as transmigration. nih.gov Under the influence of LTB4, endothelial cells are stimulated to bind and facilitate this neutrophil movement. ssl-images-amazon.comrndsystems.com

Research comparing the effect of LTB4 on different cell barriers demonstrates that endothelial cells actively regulate neutrophil transmigration. nih.gov Studies have shown that neutrophil migration across human umbilical vein endothelial (HUVE) cells is significantly greater—two to threefold higher—than across various epithelial cell types or filters alone at equivalent LTB4 concentrations. nih.gov This enhanced migration occurs rapidly and at low doses of LTB4, highlighting the specific sensitivity of the endothelium to this mediator. nih.gov The process is not limited to neutrophils; LTB4 treatment of cultured endothelial cells also dose-dependently increases the binding of lymphocytes. nih.gov A specific mechanism driven by the local LTB4-neutrophil elastase axis has been shown to promote neutrophil reverse transendothelial cell migration, a process that can contribute to the systemic spread of inflammation. stem-art.com

Table 1: Effect of LTB4 Concentration on Neutrophil Migration Across Different Barriers

| LTB4 Concentration | Migration Across Endothelial Cells (vs. filter alone) | Migration Across Epithelial Cells (vs. filter alone) | Key Observation |

|---|---|---|---|

| 1 nM | Significantly higher migration | Less significant migration | Endothelial cells show high sensitivity at low LTB4 doses. nih.gov |

| 1-100 nM | 2- to 3-fold greater migration | Lower migration compared to endothelium | Endothelium actively facilitates LTB4-stimulated neutrophil migration. nih.gov |

| 100 nM | Significantly higher migration | Equivalent to filter alone | At high concentrations, the active role of epithelial barriers in regulating migration is less pronounced. nih.gov |

Role in Skin Barrier Function and Tight Junction Protein Regulation via BLT2

The integrity of the skin's epithelial barrier is vital for preventing water loss and protecting against external threats. The low-affinity LTB4 receptor, BLT2, is a key G protein-coupled receptor (GPCR) that plays a significant role in maintaining this barrier. nih.govresearchgate.net BLT2 is predominantly expressed in epithelial cells and is activated by LTB4 and another lipid mediator, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT). nih.govresearchgate.net

Studies have demonstrated that BLT2 is crucial for skin barrier function. nih.govresearchgate.net Mice deficient in BLT2 exhibit higher transepidermal water loss and increased sensitivity to skin sensitization, indicating a compromised barrier. nih.govresearchgate.net The activation of BLT2 enhances the epithelial barrier by regulating tight junction proteins, which are essential for sealing the space between cells. nih.gov In cell culture models, the overexpression of BLT2 leads to a faster recovery of transepithelial electrical resistance (TER), a measure of barrier integrity, after it has been experimentally disrupted. nih.govresearchgate.net This suggests that the BLT2 signaling pathway reinforces the physical barrier formed by epithelial cells. nih.govresearchgate.net

BLT2-Dependent Upregulation of Claudin-4

The mechanism by which BLT2 enhances epithelial barrier function involves the specific upregulation of a key tight junction protein, claudin-4. nih.govresearchgate.net Claudin-4 is a major component of epithelial tight junctions that is critical for promoting barrier function. researchgate.net

Research has shown that activation of the BLT2 receptor by its ligands leads to an increase in the expression of claudin-4 in both Madin-Darby canine kidney (MDCK) epithelial cells and human primary keratinocytes. nih.govresearchgate.net This upregulation is a direct consequence of BLT2 signaling. When claudin-4 expression is experimentally knocked down, the barrier-enhancing effects of BLT2 activation are abolished. nih.gov Further investigation has elucidated the specific signaling cascade involved: the activation of BLT2 engages a Gαi protein, which in turn activates the p38 MAPK pathway, ultimately leading to increased claudin-4 expression. nih.govresearchgate.net The clinical relevance of this pathway is supported by findings that lower levels of both BLT2 and claudin-4 are associated with epithelial barrier dysfunction in certain disease states, such as Hirschsprung-associated enterocolitis. nih.gov

Table 2: Signaling Pathway for BLT2-Dependent Upregulation of Claudin-4

| Step | Component | Function | Source |

|---|---|---|---|

| 1 | Ligand (e.g., 12-HHT, LTB4) | Binds to and activates the BLT2 receptor. | nih.govresearchgate.net |

| 2 | BLT2 Receptor | A G protein-coupled receptor expressed on epithelial cells. | nih.govresearchgate.net |

| 3 | Gαi protein | Activated by the ligand-bound BLT2 receptor. | nih.govresearchgate.net |

| 4 | p38 MAPK | Activated by the Gαi protein. | nih.govresearchgate.net |

| 5 | Claudin-4 Expression | Upregulated by the p38 MAPK pathway. | nih.govresearchgate.net |

| Outcome | Enhanced epithelial barrier function and integrity. | nih.govresearchgate.net |

Functional Roles in Biological Processes and Disease Models

Modulation of Inflammatory Responses

LTB4-EA's primary role in biological systems appears to be the regulation of inflammatory cascades, acting as a natural counterbalance to the effects of LTB4.

Leukotriene B4 ethanolamide is recognized as a potent antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). biocompare.comcaymanchem.commedchemexpress.com The pro-inflammatory effects of LTB4 are largely mediated through this receptor. caymanchem.com LTB4-EA exhibits a greater affinity for the BLT1 receptor than LTB4 itself, allowing it to effectively block the receptor and prevent LTB4 from initiating its inflammatory signaling cascade. biocompare.comcaymanchem.com This characteristic positions LTB4-EA as a potential endogenous anti-inflammatory compound that functions as a natural antagonist of BLT1. biocompare.comcaymanchem.com

In studies using Chinese Hamster Ovary (CHO) cells transfected with the human BLT1 receptor, the binding affinity of LTB4-EA was found to be approximately three times greater than that of LTB4. biocompare.comcaymanchem.com This superior binding affinity underscores its potential to competitively inhibit LTB4 signaling.

Table 1: Comparative Binding Affinity for the Human BLT1 Receptor

| Compound | Binding Affinity (Ki) | Source(s) |

|---|---|---|

| Leukotriene B4 Ethanolamide (LTB4-EA) | 1.22 nM | biocompare.com, caymanchem.com |

| Leukotriene B4 (LTB4) | 3.88 nM | biocompare.com, caymanchem.com |

This interactive table summarizes the comparative binding affinities of LTB4-EA and LTB4 to the human BLT1 receptor.

The antagonistic action of LTB4-EA at the BLT1 receptor translates into the capacity to alleviate processes driven by inflammation. Research has shown that LTB4-EA can ameliorate tumor progression that is specifically associated with an inflammatory state. medchemexpress.com Further evidence of its functional antagonism comes from studies on guinea pig lung tissue, where LTB4-EA was shown to counteract the LTB4-induced contractions of the lung parenchyma with an EC50 value of 10 nM. biocompare.comcaymanchem.com This demonstrates its ability to inhibit a physiological response triggered by LTB4.

To understand the significance of LTB4-EA, it is essential to recognize the role of its target, LTB4. LTB4 is a powerful lipid mediator derived from arachidonic acid and is one of the most potent chemoattractants for leukocytes, particularly neutrophils. medchemexpress.comresearchgate.net It plays a crucial role in both acute and chronic inflammatory diseases by recruiting and activating immune cells. researchgate.netnih.govspringermedizin.de

In recent years, LTB4 has been implicated as a key mediator in chronic low-grade inflammation, a condition often referred to as "sterile inflammation" because it is triggered by endogenous molecules rather than pathogens. nih.govfrontiersin.org This type of inflammation is a hallmark of various metabolic disorders, including diabetes and obesity. nih.govfrontiersin.orgjci.org In these conditions, metabolic byproducts can trigger the production of LTB4, which in turn perpetuates the inflammatory cycle, enhances the expression of other pro-inflammatory molecules, and contributes to tissue damage and insulin (B600854) resistance. nih.govfrontiersin.orgjci.org Elevated levels of LTB4 have been observed in patients with diabetes and are associated with complications such as painful diabetic neuropathy. springermedizin.dejci.org

Immunological Disorders and Viral Infection Models

Role of LTB4 in HTLV-1 Transmission and T-cell Recruitment in vitro

Human T-lymphotropic virus type 1 (HTLV-1) is efficiently transmitted through cell-to-cell contact. nih.govnih.gov Research has shown that HTLV-1 infected CD4+ T cells secrete Leukotriene B4 (LTB4), which acts as a potent chemoattractant. nih.govens-lyon.frresearchgate.net This secretion is dependent on the Tax protein, a viral transactivator, which induces the expression of the pla2g4c gene encoding cytosolic phospholipase A2 gamma. nih.govens-lyon.fr

In vitro studies have demonstrated that the secreted LTB4 recruits uninfected T-cells, facilitating the formation of cellular contacts necessary for viral propagation. nih.govens-lyon.frsigmaaldrich.com Inhibition of LTB4 secretion or knockdown of its receptor on target cells significantly reduces T-cell recruitment, the formation of cell-to-cell contacts, and subsequent virus transmission. nih.govens-lyon.fr These findings indicate that HTLV-1 manipulates the leukotriene pathway to create a chemotactic gradient that enhances its own transmission. researchgate.net

Impact of LTB4 Pathway Inhibition on HTLV-1 Proviral Load in Animal Models

The critical role of LTB4 in HTLV-1 transmission observed in vitro has been corroborated by studies in animal models. In a humanized mouse model of HTLV-1 infection, blocking the synthesis of LTB4 led to a significant reduction in the proviral load. nih.govens-lyon.frresearchgate.net This decrease was attributed to a reduction in the number of infected clones, while the expansion of existing clones was not affected. nih.govens-lyon.fr

Specifically, the use of MK886, an inhibitor of the 5-lipoxygenase-activating protein (FLAP) which is a cofactor for 5-lipoxygenase (5-LO), effectively reduced HTLV-1 proviral load in an HTLV-1-infected humanized mouse model. mdpi.com These results from animal models underscore the importance of the LTB4 pathway in the in vivo propagation of HTLV-1 and suggest that targeting this pathway could be a viable therapeutic strategy. nih.govens-lyon.frresearchgate.net The concentration of LTB4 has also been positively correlated with the HTLV-1 proviral load in infected individuals. researchgate.netfrontiersin.org

Table 2: Research Findings on LTB4 in HTLV-1 Infection

| Model System | Intervention | Key Findings | References |

|---|---|---|---|

| In vitro (HTLV-1-infected CD4+ T cells) | Inhibition of LTB4 secretion or receptor knockdown | Reduced T-cell recruitment, cellular contact formation, and virus propagation. | nih.govens-lyon.fr |

| Humanized mouse model of HTLV-1 infection | Blocking LTB4 synthesis (e.g., with MK886) | Significantly reduced proviral load by decreasing the number of infected clones. | nih.govens-lyon.frresearchgate.netmdpi.com |

Metabolic Disorders

LTB4 as a Potential Biomarker in Osteoporosis Research

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Recent metabolomics studies have pointed towards the involvement of lipid mediators in its pathogenesis. In osteoporosis research, Leukotriene B4 (LTB4) has emerged as a potential biomarker. nih.gov

Studies using rat models of osteoporosis have found that the levels of LTB4 are altered, suggesting a link between LTB4 and the pathological changes in bone metabolism. nih.gov One study identified that the occurrence of osteoporosis is closely related to LTB4 and the NF-κB protein. nih.gov Although research into LTB4 as a specific biomarker for human osteoporosis is still developing, its known pro-inflammatory effects align with the inflammatory component of bone loss. LTB4 is a potent stimulator of macrophages, and its levels in gingival crevicular fluid have been correlated with the severity of periodontitis, a disease characterized by alveolar bone loss. mdpi.com

LTB4 Involvement in Insulin Resistance Mechanisms

Leukotriene B4 plays a significant role in the development of insulin resistance, a key feature of type 2 diabetes and obesity. frontiersin.org Elevated levels of LTB4 are found in the liver, muscle, and adipose tissue of obese mice fed a high-fat diet. nih.gov LTB4 contributes to a state of chronic low-grade inflammation, which is a central event in the progression of metabolic diseases. frontiersin.org

The mechanisms by which LTB4 promotes insulin resistance are multifaceted. It enhances the pro-inflammatory response of macrophages, leading to the production of cytokines like IL-6 and TNF-α in adipose tissue. frontiersin.orgaai.org LTB4 can directly impair insulin signaling in hepatocytes and myocytes. nih.gov It does so by reducing insulin-stimulated Akt phosphorylation and increasing the serine phosphorylation of insulin receptor substrate-1 (IRS-1), which inhibits downstream signaling and glucose uptake. nih.govnih.gov These effects are mediated through its high-affinity receptor, BLT1, and involve downstream signaling pathways such as Jnk1. nih.gov

Furthermore, LTB4 signaling through BLT1 is crucial for the recruitment of immune cells, including B2 lymphocytes and monocytes, into adipose tissue, which contributes to tissue inflammation and systemic insulin resistance. aai.org Inhibition of LTB4 synthesis or blockade of its receptor, BLT1, has been shown to protect mice from diet-induced insulin resistance, reduce inflammation, and improve glucose tolerance. frontiersin.orgnih.govaai.org

Table 3: Research Findings on LTB4 in Metabolic Disorders

| Disorder | Role of LTB4 | Mechanism | References |

|---|---|---|---|

| Osteoporosis | Potential Biomarker | Altered levels in animal models; associated with NF-κB protein. | nih.gov |

| Insulin Resistance | Promotes Insulin Resistance | Enhances macrophage pro-inflammatory cytokine production; impairs insulin signaling in hepatocytes and myocytes; promotes immune cell recruitment to adipose tissue. | nih.govfrontiersin.orgnih.govaai.org |

Studies in Gout Pathogenesis

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to acute episodes of intense pain and inflammation. unil.chmdpi.com The inflammatory response in gout is a complex process involving various immune cells and mediators. unil.ch

Leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid, has been identified as a significant contributor to the acute inflammatory attack in gout. nih.gov Studies have shown that human peripheral polymorphonuclear leukocytes (PMNs) generate LTB4 when exposed to MSU crystals. nih.gov Furthermore, synovial fluid from gouty effusions contains significantly higher concentrations of LTB4 compared to fluids from patients with rheumatoid arthritis or osteoarthritis. nih.gov This suggests a crucial role for LTB4 in the inflammatory cascade of an acute gouty attack. nih.gov The inflammatory process is further exacerbated as MSU crystals can partially inhibit the metabolism and biological deactivation of LTB4 by PMNs. nih.gov

The NLRP3 inflammasome, a key component of the innate immune system, is activated by MSU crystals and mediates the recruitment of neutrophils, a hallmark of gouty inflammation. unil.ch This process is dependent on LTB4, which also contributes to the hypernociception associated with gout. unil.ch The interplay between metabolic and immune pathways is central to the pathogenesis of gout, with metabolic inflammation and inflammation induced by urate crystals forming the foundation of the disease. mdpi.com

Neurocutaneous Syndromes

Defective LTB4 Inactivation in Sjögren-Larsson Syndrome (SLS)

Sjögren-Larsson Syndrome (SLS) is a rare, autosomal recessive neurocutaneous disorder caused by a deficiency of the enzyme fatty aldehyde dehydrogenase (FALDH), which is encoded by the ALDH3A2 gene. nih.govnih.gov This enzyme is crucial for the oxidation of fatty aldehydes to their corresponding carboxylic acids. nih.gov

A significant biochemical abnormality in SLS is the defective metabolism of Leukotriene B4 (LTB4). nih.gov LTB4 is a pro-inflammatory lipid mediator that is normally inactivated through a series of metabolic steps. nih.govnih.gov This inactivation process involves the microsomal ω-oxidation of LTB4 to 20-OH-LTB4, then to 20-CHO-LTB4, and finally to 20-COOH-LTB4. nih.gov The enzyme FALDH is involved in this degradation pathway. nih.gov

In individuals with SLS, the deficiency in FALDH leads to a block in the metabolic cascade of LTB4. nih.gov Consequently, patients with SLS exhibit highly elevated concentrations of LTB4 and its intermediate metabolite, 20-OH-LTB4, in their urine, while the final product, 20-COOH-LTB4, is absent. nih.gov This provides clear evidence of defective LTB4 degradation in SLS patients. nih.govnih.gov Studies of polymorphonuclear leukocytes (PMNs) isolated from SLS patients have confirmed their inability to convert 20-OH-LTB4 to 20-COOH-LTB4. nih.gov

Pathophysiological Significance of Abnormal LTB4 Metabolism in SLS

The impaired degradation of LTB4 in Sjögren-Larsson Syndrome (SLS) has significant pathophysiological consequences. The resulting accumulation of LTB4, a potent pro-inflammatory mediator, is thought to contribute to some of the clinical features of the syndrome. mdedge.com For instance, the considerable pruritus (itching) experienced by individuals with SLS may be attributable to the increased levels of LTB4 and 20-hydroxy-leukotriene B4 (20-OH-LTB4). mdedge.com

Pulmonary System Responses

Antagonism of LTB4-Induced Contractions in Guinea Pig Lung Parenchyma by LTB4-EA

Leukotriene B4 (LTB4) is a potent lipid mediator that elicits a variety of inflammatory responses, including the contraction of airway smooth muscle. soton.ac.uk These effects are mediated through its interaction with specific receptors, primarily the high-affinity BLT1 receptor. caymanchem.com

Leukotriene B4 ethanolamide (LTB4-EA) has been identified as a potent antagonist of the BLT1 receptor. caymanchem.com In studies using guinea pig lung parenchyma, LTB4-EA has been shown to effectively antagonize the contractions induced by LTB4. caymanchem.com The concentration of LTB4-EA required to produce a half-maximal effect (EC50) in antagonizing LTB4-induced contractions is 10 nM. caymanchem.com

Further research has demonstrated that LTB4-EA exhibits a higher affinity for the human BLT1 receptor than LTB4 itself, with a Ki value of 1.22 nM for LTB4-EA compared to 3.88 nM for LTB4 in transfected CHO cells. caymanchem.com This suggests that LTB4-EA is a powerful and specific antagonist at the BLT1 receptor, representing a potential endogenous anti-inflammatory compound. caymanchem.com The contractile action of LTB4 in the guinea pig lung is complex, involving a vascular component and the release of other mediators like thromboxane (B8750289) A2 and histamine. nih.govnih.gov

LTB4's Role in Asthma and Related Pulmonary Conditions

Leukotriene B4 (LTB4) is recognized as a significant pro-inflammatory mediator in the pathophysiology of asthma and other pulmonary diseases. nih.govnih.gov While cysteinyl leukotrienes are potent bronchoconstrictors, LTB4's primary role is in the recruitment, activation, and prolonged survival of inflammatory cells, particularly neutrophils and eosinophils. nih.govrespiratory-therapy.com

Elevated levels of LTB4 have been consistently found in the bronchoalveolar lavage fluid, sputum, plasma, and exhaled breath condensates of individuals with asthma, often correlating with disease severity. nih.govnih.govnih.gov This is particularly relevant in neutrophilic asthma, a subtype often associated with more severe and steroid-resistant disease. nih.gov

LTB4 contributes to the inflammatory milieu in the airways by enhancing cytokine secretion from T cells and acting as a potent chemoattractant for these cells. nih.gov Although not a direct bronchoconstrictor in humans, LTB4 can contribute to airway narrowing through inducing local edema and increasing mucus secretion. soton.ac.ukscienceopen.com The enzymes responsible for LTB4 synthesis, 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), are found in increased levels in the airways and circulating neutrophils of asthmatic patients. nih.gov The presence of LTB4 in the lungs of asthmatic individuals provides strong evidence for its involvement in the chronic inflammation that characterizes the disease. nih.gov

Research Methodologies for Analysis and Study

Quantitative Analysis of Leukotrienes and Metabolites

The quantitative analysis of leukotrienes, including analogs like Leukotriene B4 (LTB4) ethanolamide, is challenging due to their low concentrations in biological samples and their complex nature. nih.gov Researchers employ a range of advanced analytical techniques to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is an invaluable and widely used technique for the purification, separation, and analysis of leukotrienes and their metabolites from complex biological mixtures. nih.govcreative-proteomics.com Reversed-phase HPLC (RP-HPLC) is particularly effective, allowing for the simultaneous separation and quantitation of multiple leukotrienes within a single analysis. nih.gov

The methodology often involves:

Sample Preparation : Solid-phase extraction (SPE) is a common and effective method for preparing samples, as it can remove interfering matrix components. nih.gov

Chromatographic Separation : Separation is typically achieved on a C18 column (e.g., Spherisorb ODS-2). nih.gov A mobile phase consisting of a binary gradient, such as methanol (B129727) and water containing trifluoroacetic acid, is used to elute the compounds. nih.gov The composition of the mobile phase can be adjusted to optimize the separation of various leukotrienes.

Detection : A UV detector is commonly used, with detection wavelengths set to 280 nm to detect the conjugated triene system characteristic of leukotrienes like LTB4 and its derivatives. medicaljournalssweden.seresearchgate.net

This approach allows for the resolution of LTB4 and other eicosanoids in approximately 20 to 40 minutes, depending on the specific gradient and column used. nih.gov The detection limit for leukotrienes using this method can be below 10 ng.

Mass Spectrometry (MS) is a powerful tool for the structural characterization and sensitive quantification of leukotrienes. When coupled with gas chromatography (GC-MS), it provides a highly sensitive and specific method for the simultaneous measurement of LTB4 and its metabolites. nih.gov The detection limit for LTB4 using GC-MS can be less than 10 picograms, which is about 100 times more sensitive than HPLC with UV detection. nih.gov

Different ionization techniques have been utilized for leukotriene analysis, including:

Electron Impact (EI)

Chemical Ionization (CI)

Negative Ion Chemical Ionization (NCI)

While EI and CI are valuable for unambiguous structural analysis, NCI has been found to be the most useful for sensitive quantitation. For accurate quantification, the analysis often involves the use of deuterated internal standards. nih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a standard and robust method for the quantitative analysis of eicosanoids in biological matrices. nih.govcreative-proteomics.com This technique marries the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. creative-proteomics.com It is capable of simultaneously measuring numerous leukotrienes and their metabolites in complex samples like human plasma. nih.govcreative-proteomics.com

Ultra Performance Liquid Chromatography (UPLC), when coupled with MS/MS, offers even greater resolution and speed, enabling the comprehensive analysis of a large number of lipid mediators in a single run. nih.govcreative-proteomics.com These methods are critical for understanding the dynamic changes in leukotriene profiles in various physiological and pathological states. creative-proteomics.com A highly sensitive LC-MS/MS method was developed to measure endogenous LTB4 in human plasma, demonstrating the power of this technique. nih.gov

| Parameter | Finding |

|---|---|

| Sensitivity (Lower Limit of Quantification) | 1.0 pg/ml |

| Within-Batch Precision (%RSD) | <16% |

| Between-Batch Precision (%RSD) | <13% |

| Application | Detection of endogenous LTB4 in human plasma |

Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Immunoassays (EIA) are targeted, high-specificity methods for quantifying specific leukotrienes in biological fluids. creative-proteomics.commedchemexpress.com These are competitive immunoassays that rely on the interaction between a highly specific antibody and the target leukotriene. creative-proteomics.com

In a typical competitive ELISA for LTB4, the LTB4 present in a sample competes with a fixed amount of LTB4 (often pre-coated on a microplate) for binding to a limited number of anti-LTB4 antibody binding sites. A subsequent enzymatic reaction produces a colorimetric signal, the intensity of which is inversely proportional to the concentration of LTB4 in the sample. antibodies.com These kits are valuable for screening and quantifying leukotrienes in various samples, including plasma, serum, and cell culture supernatants. rndsystems.com

| Parameter | Specification |

|---|---|

| Assay Type | Competitive EIA |

| Assay Range | 3.9-500 pg/ml |

| Sensitivity (80% B/B₀) | Approximately 12 pg/ml |

| Midpoint (50% B/B₀) | 30-60 pg/ml |

| Sample Types | Plasma and other sample matrices |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

In Vitro Cellular Assays

In vitro cellular assays are essential for characterizing the biological activity of compounds like Leukotriene B4 ethanolamide and understanding their effects on cellular functions.